Welcome to the BenchChem Online Store!
molecular formula C13H13NO2 B8757901 Ethyl 2-methylquinoline-5-carboxylate

Ethyl 2-methylquinoline-5-carboxylate

Cat. No. B8757901
M. Wt: 215.25 g/mol
InChI Key: QJCZURAOEDPCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09193736B2

Procedure details

To a slurry of compound 73a (3.1 g, 16 mmol) in EtOH (50 mL) was added concentrated H2SO4 (1.0 mL) and the resultant slurry was refluxed overnight. The homogeneous solution was cooled, diluted with DCM (300 mL), washed with 1N NaOH (1×100 mL), dried (Na2SO4), and concentrated in vacuo to give compound 73b as an off-white solid. Mass spectrum (LCMS, ESI pos.) Calcd. For C13H13NO2: 216.2 (M+H). found 216.2.
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:8]([C:12]([OH:14])=[O:13])=[CH:7][CH:6]=[CH:5][C:4]=2[N:3]=1.OS(O)(=O)=O.[CH3:20][CH2:21]O>C(Cl)Cl>[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:8]([C:12]([O:14][CH2:20][CH3:21])=[O:13])=[CH:7][CH:6]=[CH:5][C:4]=2[N:3]=1

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
CC1=NC=2C=CC=C(C2C=C1)C(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resultant slurry was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The homogeneous solution was cooled
WASH
Type
WASH
Details
washed with 1N NaOH (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=2C=CC=C(C2C=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.